molecular formula C12H19NO3 B117765 Prenalterol CAS No. 57526-81-5

Prenalterol

Cat. No. B117765
CAS RN: 57526-81-5
M. Wt: 225.28 g/mol
InChI Key: ADUKCCWBEDSMEB-NSHDSACASA-N
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Description

Prenalterol is a cardiac stimulant which acts as a β 1 adrenoreceptor agonist . It is an aromatic ether and a partial adrenergic agonist with functional beta 1-receptor specificity and inotropic effect . It is effective in the treatment of acute cardiac failure, post-myocardial infarction low-output syndrome, shock, and reducing orthostatic hypotension in the Shy-Drager syndrome .


Synthesis Analysis

Prenalterol exhibits adrenergic agonist activity in spite of an interposed oxymethylene group. The stereospecific synthesis devised for this molecule relies on the fact that the side chain is very similar in oxidation state to that of a sugar . The synthesis of Prenalterol involves the condensation of monobenzone with the epoxide derived from α-D-glucofuranose, which affords the glycosylated derivative. This is followed by hydrolytic removal of the acetonide protecting groups and cleavage of the sugar with periodate to give an aldehyde .


Molecular Structure Analysis

The molecular formula of Prenalterol is C12H19NO3 . The structure of Prenalterol exhibits adrenergic agonist activity in spite of an interposed oxymethylene group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Prenalterol include condensation, hydrolysis, and cleavage reactions .


Physical And Chemical Properties Analysis

Prenalterol is an aromatic ether with a molecular weight of 225.28 g/mol . The molecular formula of Prenalterol is C12H19NO3 .

Scientific Research Applications

Pharmacokinetics in Humans

Prenalterol, a selective β1-adrenoceptor agonist, exhibits rapid and complete absorption after oral administration, with about 90% excreted in urine regardless of administration route, suggesting complete drug absorption. Pharmacokinetics in healthy subjects show no dose-dependent kinetics after oral doses (Graffner, Hoffmann, Johnsson, Lundborg, & Rönn, 2004).

Cardiovascular Effects

Prenalterol has been compared to dobutamine, a beta-stimulator, using echocardiography. It decreases preload, increases heart rate, and enhances contractility longer than dobutamine, with minimal influence on blood pressure and afterload, indicating selective beta 1-receptor effects (Wester & Oltmanns, 2009). Additionally, prenalterol has demonstrated usefulness in treating myocardial depression due to β-blockade, potentially making it a drug of choice in such scenarios (Kulling, 2009).

Hemodynamic Response in Various Conditions

In normal subjects and patients with primary congestive cardiomyopathy, prenalterol, as a selective beta 1-adrenoceptor activator, induces significant circulatory changes, including increased cardiac index and heart rate. Its effects on patients with heart failure suggest potential benefits in therapeutic management, though cautious monitoring is advised (Guazzi et al., 2009).

Electrophysiological and Mechanical Effects

Prenalterol's inotropic, chronotropic, and dromotropic effects have been studied, showing that it increases left ventricular maximum dP/dt in a dose-dependent manner and accelerates both ventricular and sinus node pacemakers (Moore et al., 2009).

Lack of Preference for Beta-l-Adrenoceptor Subtype

Research indicates that prenalterol does not show a pronounced preference for the beta-l-adrenoceptor subtype, acting like a partial agonist in the left atrium but as a full antagonist in the trachea (Rohm, Wagner, & Schümann, 2004).

Pharmacokinetics in Congestive Heart Failure

Prenalterol's pharmacokinetics were studied in patients with congestive heart failure, showing differences in pharmacokinetic parameters compared to healthy subjects, but not significantly enough to require a change in oral dosage regimen (Dahlström et al., 2004).

Clinical Effects in Congestive Heart Failure

A study on the effects of orally administered prenalterol in patients with congestive heart failure revealed improvements in non-invasive parameters measuring cardiac output and contractility, indicating beneficial effects on cardiac function (Hjalmarson et al., 2009).

Safety And Hazards

When handling Prenalterol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12/h3-6,9,11,13-15H,7-8H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUKCCWBEDSMEB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61260-05-7 (hydrochloride)
Record name Prenalterol [INN:BAN]
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DSSTOX Substance ID

DTXSID8023507
Record name Prenalterol
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Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prenalterol

CAS RN

57526-81-5
Record name (-)-Prenalterol
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Record name Prenalterol [INN:BAN]
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Record name Prenalterol
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Record name Prenalterol
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Record name Prenalterol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,630
Citations
H Mattsson, A Hedberg… - Acta Medica Scandinavica, 1982 - Wiley Online Library
… Binding experiments have shown that prenalterol binds … Prenalterol did not affect subtetanic contractions in soleus muscle, which indicates a lack of 8 -agonistic activity of prenalterol in …
Number of citations: 22 onlinelibrary.wiley.com
DH Scott, GR Arthur, RN Boyes… - British Journal of Clinical …, 1979 - Wiley Online Library
… of 0.5 mg prenalterol and an infusion of 1 mg prenalterol. Cardiac output (… 3 Prenalterol produced a statistically significant increase in … All three indices measured showed that prenalterol …
Number of citations: 65 bpspubs.onlinelibrary.wiley.com
C Graffner, KJ Hoffmann, G Johnsson… - European Journal of …, 1981 - Springer
… Prenalterol was rapidly and completely absorbed after oral administration. The peak plasma … About 25% of prenalterol reached the systemic circulation. Prenalterol was extensively …
Number of citations: 19 link.springer.com
G Johnsson - Acta Medica Scandinavica, 1982 - Wiley Online Library
… increases considerably when prenalterol is administered as a … Prenalterol Induces a lipolytlc effect manifested as a rise in free … pharmacological studies with prenalterol to three items. …
Number of citations: 1 onlinelibrary.wiley.com
CG Löfdahl, N Svedmyr - European Journal of Clinical Pharmacology, 1982 - Springer
… inhaled prenalterol treatments. Thus, this study revealed no significant fl2-blocking effect of therapeutic doses of iv prenalterol… bronchodilator effect of prenalterol could be demonstrated. …
Number of citations: 33 link.springer.com
A Hedberg, H Mattsson… - Journal of Pharmacy and …, 1980 - academic.oup.com
… To further characterize the interaction of prenalterol with 8-adrenoceptors, we have now studied the apparent affinities of prenalterol and isoprenaline for 8-adrenoceptors in the cat …
Number of citations: 37 academic.oup.com
U Johansson, B Waldeck - Journal of Pharmacy and …, 1980 - academic.oup.com
… To further characterize the interaction of prenalterol with 8-adrenoceptors, we have now studied the apparent affinities of prenalterol and isoprenaline for 8-adrenoceptors in the cat …
Number of citations: 24 academic.oup.com
TP Kenakin, D Beek - Journal of Pharmacology and Experimental …, 1980 - Citeseer
… Prenalterol … of prenalterol antagonism of isoproterenol responses yielded homogeneous estimates of the equilibrium dissociation constant of prenalterol indicating that prenalterol binds …
Number of citations: 145 citeseerx.ist.psu.edu
GH Apperley, GM Drew, AT Sullivan - European Journal of Pharmacology, 1982 - Elsevier
Prenalterol exerted agonist activity in cat, but not guinea-pig, isolated atria, which contain predominantly β 1 -adrenoceptors. Prenalterol relaxed K + -contracted rat uterus, but not …
Number of citations: 22 www.sciencedirect.com
O Rönn, E Fellenius, C Graffner, G Johnsson… - European Journal of …, 1980 - Springer
… of prenalterol during the experiments were related to the haemodynamic effects. Prenalterol … The effect of prenalterol on systolic blood pressure and heart rate persisted for about 3 h …
Number of citations: 54 link.springer.com

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